N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c25-19(14-4-3-5-15(10-14)24-12-21-22-23-24)20-8-1-2-9-26-16-6-7-17-18(11-16)28-13-27-17/h3-7,10-12H,8-9,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAODUKQFLJUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Attachment of the Butynyl Group: The benzodioxole intermediate is then reacted with propargyl bromide under basic conditions to introduce the butynyl group.
Formation of the Tetrazole Ring: The butynyl intermediate is subjected to a cycloaddition reaction with sodium azide to form the tetrazole ring.
Coupling with Benzamide: Finally, the tetrazole intermediate is coupled with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Bioisosteric Substitutions: The tetrazole group in the target compound contrasts with the dioxothiazolidinone in and the cyclopropane in , which may alter electronic properties and binding modes.
- Spacer Rigidity : The but-2-yn-1-yl chain provides linearity distinct from the flexible ethyl or methylene spacers in piperazine derivatives () or thiazole-linked compounds ().
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- The tetrazole group in the target compound may improve aqueous solubility compared to halogenated piperazines () but reduce it relative to dioxothiazolidinone derivatives ().
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling of functional groups : The benzo[d][1,3]dioxol-5-yloxy and tetrazole moieties are introduced via nucleophilic substitution or click chemistry, requiring precise temperature control (e.g., 0–60°C) and anhydrous conditions .
- Linker optimization : The but-2-yn-1-yl spacer demands controlled alkyne-azide cycloaddition or Sonogashira coupling, often catalyzed by Pd/C or Cu(I) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) is used to isolate intermediates and final products . Key parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–60°C |
| Solvent | DMF, acetonitrile, dioxane |
| Catalysts | Pd/C, Cu(I) |
| Reaction Time | 4–24 hours |
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying the integration of aromatic protons (benzo[d][1,3]dioxole: δ 6.5–7.0 ppm) and the tetrazole group (δ 8.5–9.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) confirms the molecular ion peak (e.g., [M+H]+) and rules out impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescence assays to test inhibitory activity (IC50 determination) .
- Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure assays in rodents, referencing protocols for structurally related benzodioxole-tetrazole hybrids .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Unexpected NMR peaks : Assign using 2D NMR (e.g., NOESY for spatial proximity) or deuterium exchange experiments to identify labile protons (e.g., NH in tetrazole) .
- Mass spec anomalies : Perform isotopic labeling (e.g., 15N-tetrazole synthesis) to distinguish fragment ions or use tandem MS/MS for structural confirmation .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .
Q. What strategies improve reaction yields when synthesizing unstable intermediates?
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of alkyne or tetrazole intermediates .
- Low-temperature quenching : Add intermediates directly to cold aqueous workup solutions to minimize degradation .
- Real-time monitoring : Employ in situ FTIR or ReactIR to track reaction progress and terminate steps at optimal conversion .
Q. How should structure-activity relationship (SAR) studies be designed to isolate the contributions of the tetrazole and benzodioxole moieties?
- Analog synthesis : Prepare derivatives with:
- Modified tetrazole (e.g., 5-methyltetrazole, 2H-tetrazole) .
- Alternative linkers (e.g., but-2-en-1-yl, ethoxy) .
Q. What methodologies are critical for elucidating the compound’s mechanism of action in biochemical pathways?
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates treated with the compound .
- Kinobead profiling : Use competitive pulldown assays with immobilized kinase inhibitors to map kinase engagement .
- CRISPR/Cas9 knockouts : Validate target relevance by testing compound efficacy in cells lacking suspected targets (e.g., EGFR-null lines) .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
